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Methyl 2-(bromomethyl)-5-

nitrobenzoate

Cat. No.: B1356071 Get Quote

An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-5-
nitrobenzoate

Introduction: The Synthetic Workhorse
Methyl 2-(bromomethyl)-5-nitrobenzoate, identified by CAS Number 90725-68-1, is a

substituted aromatic ester of significant interest in medicinal chemistry and organic synthesis.

[1][2] Structurally, it features a benzene ring functionalized with a methyl ester, a nitro group,

and a reactive bromomethyl group. This unique combination of functional groups, particularly

the electrophilic benzylic bromide, makes it a highly valuable intermediate for constructing

complex molecular architectures.

Its primary role in the pharmaceutical industry is as a key building block in the synthesis of

novel therapeutic agents. Notably, it is utilized in the synthetic preparation of reversible

inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like

protease, a critical target in antiviral drug development.[1] It also serves as an impurity or

intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat

multiple myeloma.[2][3] This guide provides a comprehensive overview of its physical and

spectroscopic properties, experimental characterization methodologies, and essential safety

protocols, tailored for researchers and drug development professionals.

Physicochemical Properties
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The physical state and solubility of a compound are foundational to its handling, reaction setup,

and purification. Methyl 2-(bromomethyl)-5-nitrobenzoate is an off-white solid at ambient

temperature.[1] Its solubility profile is typical for a moderately polar organic molecule; it is

largely insoluble in water but soluble in organic solvents, a critical factor for its use in non-

aqueous reaction media.

Summary of Physical Data
The quantitative physical properties of Methyl 2-(bromomethyl)-5-nitrobenzoate are

summarized in the table below. It is important to note that while the melting point is

experimentally determined, the boiling point and density are often predicted values based on

computational models due to the compound's potential for decomposition at high temperatures.

Property Value Source

CAS Number 90725-68-1 [1][2]

Molecular Formula C₉H₈BrNO₄ [1][2]

Molecular Weight 274.07 g/mol [1][2]

Melting Point 76-77 °C [1]

Boiling Point 397.3 ± 32.0 °C (Predicted) [1]

Density 1.624 ± 0.06 g/cm³ (Predicted) [1]

Appearance Off-white solid [1]

Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthetic

intermediate. The following sections detail the expected spectroscopic signatures for Methyl 2-
(bromomethyl)-5-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of

proton. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically

downfield around 3.9 ppm. The benzylic protons (-CH₂Br) would also be a singlet,

significantly deshielded by the adjacent bromine and aromatic ring, likely appearing in the

4.5-5.0 ppm range. The three aromatic protons would be in the 7.5-8.5 ppm region, with their

splitting patterns (multiplicities) determined by their ortho, meta, and para relationships.

¹³C NMR: The carbon NMR spectrum would corroborate the structure. A signal for the methyl

ester carbon would be expected around 53 ppm. The benzylic carbon would appear further

downfield. The carbonyl carbon of the ester is typically found in the 165-170 ppm region.

Aromatic carbons would resonate between 120-150 ppm, with carbons attached to the

electron-withdrawing nitro group being the most deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[4] The

spectrum of Methyl 2-(bromomethyl)-5-nitrobenzoate would be characterized by the

following absorption bands:

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.[4]

N-O Stretch (Nitro Group): Two distinct, strong absorptions are expected: an asymmetric

stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[4]

C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ range.[4]

C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below

3000 cm⁻¹ (aliphatic).[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues. For this compound, a

key fragment observed in GC-MS analysis corresponds to a mass-to-charge ratio (m/z) of 194.

[3] This likely corresponds to the loss of the bromine atom and subsequent rearrangements.
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The molecular ion peak [M]⁺ would be expected at m/z 273 and 275 with roughly equal

intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Experimental Methodologies for Characterization
The trustworthiness of any data relies on robust experimental protocols. The following are

standardized, field-proven methods for determining the physical properties of a solid organic

compound like Methyl 2-(bromomethyl)-5-nitrobenzoate.

Melting Point Determination
Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically

< 2 °C) suggests a pure compound, while a broad and depressed range indicates the

presence of impurities.

Protocol:

A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3

mm.

The tube is placed in a calibrated melting point apparatus.

The temperature is increased rapidly to about 15-20 °C below the expected melting point

(76 °C).

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

The range is recorded from the temperature at which the first drop of liquid appears to the

temperature at which the entire sample becomes a clear liquid.

NMR Sample Preparation and Acquisition
Rationale: Proper sample preparation and choice of solvent are critical for obtaining high-

resolution spectra. Deuterated solvents are used to avoid large solvent signals overwhelming

the analyte signals.

Protocol:
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Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added

for chemical shift calibration.[5]

The tube is placed in the NMR spectrometer.

Standard acquisition programs for ¹H and ¹³C NMR are run. Key parameters include

setting the appropriate spectral width, acquisition time, and relaxation delay to ensure

accurate integration and resolution.[6]
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Caption: Standard workflow for NMR sample preparation and analysis.
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Safety, Handling, and Storage
Given its reactive nature, proper handling of Methyl 2-(bromomethyl)-5-nitrobenzoate is

paramount for laboratory safety.

Hazard Identification: The compound is classified as causing severe skin burns and eye

damage (H314).[1] It is a corrosive and irritant substance.

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly

with water.

Storage:

Store in a cool, dry, and well-ventilated place.

Keep the container tightly closed to prevent moisture ingress.

For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is

recommended.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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